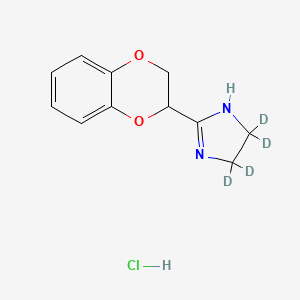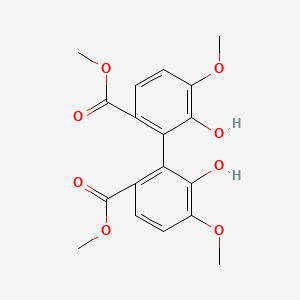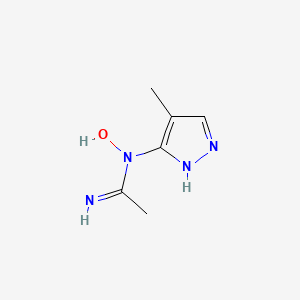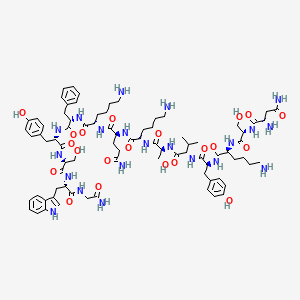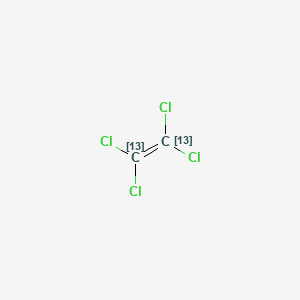
Tetrachloroethylene-13C2
Vue d'ensemble
Description
Tetrachloroethylene-13C2, also known as Perchloroethylene, is a widely used chlorinated solvent that is produced commercially for use in dry cleaning, textile processing, and metal-cleaning operations . It has been detected in drinking water, indoor environments, ambient air, groundwater, and soil .
Synthesis Analysis
The main method used to analyze for the presence of tetrachloroethylene and trichloroacetic acid in biological samples is separation by gas chromatography (GC) combined with detection by mass spectrometry (MS) or an electron capture detector (ECD) .
Molecular Structure Analysis
Tetrachloroethylene-13C2 has a molecular formula of C2Cl4 and a molecular weight of 167.8 g/mol . Its structure includes two carbon atoms and four chlorine atoms . The InChI representation of its structure is InChI=1S/C2Cl4/c3-1(4)2(5)6/i1+1,2+1 .
Chemical Reactions Analysis
Tetrachloroethylene can dissolve in water to form dichloromethane and oxygen. It can also react with bases like sodium hydroxide, resulting in the production of formic acid and sodium chloride .
Physical And Chemical Properties Analysis
Tetrachloroethylene-13C2 is a colorless liquid with a mild, chloroform-like odor . It has a molecular weight of 167.8 g/mol . Its exact mass is 167.879170 g/mol and its monoisotopic mass is 165.882120 g/mol .
Applications De Recherche Scientifique
Environmental and Health Impact Studies
Toxicological Review and Health Effects : A comprehensive review by the U.S. Environmental Protection Agency (EPA) on tetrachloroethylene highlighted its potential human health effects. Key findings indicate that PCE is likely carcinogenic to humans, with neurotoxicity identified as a sensitive noncancer health effect. This assessment integrated data from epidemiological, experimental animal, and mechanistic studies, addressing scientific issues through toxicokinetic modeling and analyses of neurological studies among other factors (Guyton et al., 2014).
Reproductive and Developmental Health Effects : Research has explored the reproductive and developmental effects of prenatal exposure to PCE-contaminated drinking water. Findings suggest associations with delayed time-to-pregnancy, increased risks of placental abruption, stillbirths, and certain birth defects, emphasizing the importance of monitoring and regulating PCE in the environment to protect vulnerable populations (Aschengrau et al., 2020).
Mechanisms of Toxicity and Exposure Effects
Neurotoxic and Color Discrimination Effects : Studies on the effects of occupational exposure to organic solvents, including tetrachloroethylene, on color discrimination have highlighted the potential for subtle neurotoxic effects. These effects may manifest as impairments in color vision, particularly after long-term exposure, suggesting that occupational health guidelines need to consider the neurotoxic potential of solvents like PCE (Lomax et al., 2004).
Environmental Remediation Technologies : The review on chlorinated volatile organic compounds (Cl-VOCs) emphasizes the widespread use of compounds like PCE as solvents and their presence as contaminants. It discusses the potential human health impacts and summarizes current remediation technologies, highlighting the ongoing need for effective strategies to address environmental contamination by substances such as PCE (Huang et al., 2014).
Safety And Hazards
Exposure to Tetrachloroethylene-13C2 may cause irritation to the eyes, skin, nose, throat, and respiratory system. It may also cause liver damage and is a potential occupational carcinogen . It is advised to avoid breathing dust, fume, gas, mist, spray, vapors, and to use only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
1,1,2,2-tetrachloro(1,2-13C2)ethene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2Cl4/c3-1(4)2(5)6/i1+1,2+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYTYCFOTNPOANT-ZDOIIHCHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(Cl)Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13C](=[13C](Cl)Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2Cl4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10745778 | |
| Record name | Tetrachloro(~13~C_2_)ethene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10745778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrachloroethylene-13C2 | |
CAS RN |
32488-49-6 | |
| Record name | Tetrachloro(~13~C_2_)ethene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10745778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 32488-49-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



